Phenyl 7-methylquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 7-methylquinoline-8-carboxylate is a chemical compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including phenyl 7-methylquinoline-8-carboxylate, can be achieved through various methods. Some of the well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using eco-friendly and sustainable methods. These methods may include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using reusable catalysts .
Chemical Reactions Analysis
Types of Reactions
Phenyl 7-methylquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, ionic liquids, and green solvents such as aqueous ethanol . Reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-iodoanilines with alkynyl aryl ketones using a nickel catalyst can produce 2,4-disubstituted quinolines .
Scientific Research Applications
Phenyl 7-methylquinoline-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl 7-methylquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to exhibit their effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular processes . The specific molecular targets and pathways involved may vary depending on the particular application and the specific quinoline derivative being studied.
Comparison with Similar Compounds
Phenyl 7-methylquinoline-8-carboxylate can be compared with other similar compounds, such as:
2-Methylquinoline: A derivative of quinoline with a methyl group at the 2-position.
4-Imidazolyl Methyl Quinoline Derivatives: Compounds with imidazole and methyl groups attached to the quinoline ring, known for their COX-2 inhibitory potency and selectivity.
This compound is unique due to its specific substitution pattern and the presence of a phenyl ester group, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
phenyl 7-methylquinoline-8-carboxylate |
InChI |
InChI=1S/C17H13NO2/c1-12-9-10-13-6-5-11-18-16(13)15(12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3 |
InChI Key |
WXXQGAGJYKXHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.